Product packaging for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-(Cat. No.:CAS No. 852443-64-2)

1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Cat. No.: B2596716
CAS No.: 852443-64-2
M. Wt: 137.186
InChI Key: LPERNHZGUOJPEU-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Chemical Science

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational structure for a vast and diverse family of organic compounds. sunway.edu.my The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.gov This wide range of biological activities has led to the successful development and marketing of several pyrazole-containing drugs. sunway.edu.my

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are used in the synthesis of herbicides, insecticides, and fungicides. nih.gov Their unique structural and electronic properties also make them valuable in material science for the development of dyes, fluorescent substances, and advanced polymers. nih.gov The versatility of the pyrazole ring, stemming from its stability, synthetic accessibility, and its ability to act as both a hydrogen bond donor and acceptor, underpins its widespread importance in modern chemical science. mdpi.com

Rationale for Dedicated Academic Investigation of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

The specific compound, 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, merits focused academic inquiry due to its unique combination of structural features. The presence of a cyclopropyl (B3062369) group is of particular interest, as this small, strained ring system is known to impart unique conformational properties and can enhance metabolic stability and binding affinity to biological targets. The cyclopropylmethyl substituent at the 5-position of the pyrazole ring, coupled with an amino group at the 3-position, creates a molecule with specific steric and electronic properties that can be exploited in drug design.

A significant piece of evidence for its potential comes from its use as a building block in the development of therapeutic agents. Notably, 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- (CAS RN 852443-64-2) has been utilized in the synthesis of inhibitors for serine/threonine kinase PAK1, a target in cancer therapy. mdpi.com The use of this specific molecule as a precursor in the synthesis of potential anticancer compounds strongly suggests that its structural attributes are conducive to interaction with kinase enzymes, a critical family of proteins in cellular signaling and disease. nih.govmdpi.com

Foundational Research Objectives and Scope for the Compound

Given the limited direct research on 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, a clear path for foundational research can be delineated. The primary objectives would be to fully characterize the compound, explore its synthetic accessibility, and conduct initial screenings for biological activity.

A crucial first step would be the development and optimization of a reliable and scalable synthetic route to produce high-purity 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-. General methods for the synthesis of 5-substituted 3-aminopyrazoles often involve the condensation of β-ketonitriles with hydrazine (B178648) or its derivatives. chim.it Investigating various reaction conditions to regioselectively synthesize the desired isomer would be a key research focus. thieme-connect.com

Following a robust synthesis, comprehensive physicochemical characterization is necessary. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, boiling point, and solubility.

The most compelling research avenue lies in the exploration of its biological activity. Drawing from the known applications of pyrazole derivatives and the specific use of this compound in synthesizing PAK1 inhibitors, initial studies should focus on its potential as a kinase inhibitor. nih.govnih.govmdpi.com Screening against a panel of kinases would be a logical starting point. Furthermore, given the broad bioactivity of aminopyrazoles, investigations into its potential antimicrobial and anti-inflammatory properties would also be warranted. The scope of this foundational research would be to establish a baseline of knowledge about this compound, thereby paving the way for more specialized and in-depth investigations into its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B2596716 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- CAS No. 852443-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(cyclopropylmethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPERNHZGUOJPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852443-64-2
Record name 3-(cyclopropylmethyl)-1H-pyrazol-5-amine
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Advanced Synthetic Methodologies and Strategic Chemical Transformations

Diverse Synthetic Routes to 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

The construction of the 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- core can be achieved through a variety of synthetic approaches, ranging from classical heterocyclic chemistry to contemporary catalytic methods.

Classical Heterocyclic Synthesis Approaches

The most established and widely employed method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine (B178648). In the context of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, the key intermediate is 4-cyclopropyl-3-oxobutanenitrile (B1526811).

The synthesis of this β-ketonitrile can be accomplished through a Claisen condensation of an appropriate cyclopropylmethyl ketone with a source of the cyano group. A plausible route involves the reaction of ethyl cyclopropylacetate with acetonitrile (B52724) in the presence of a strong base such as sodium ethoxide or sodium hydride.

Once the 4-cyclopropyl-3-oxobutanenitrile is obtained, its cyclocondensation with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid readily affords the target compound, 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-. This reaction proceeds via an initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

StepReactionKey Reagents and ConditionsProduct
1Claisen CondensationEthyl cyclopropylacetate, Acetonitrile, Sodium ethoxide, Reflux4-cyclopropyl-3-oxobutanenitrile
2Cyclocondensation4-cyclopropyl-3-oxobutanenitrile, Hydrazine hydrate, Ethanol, Reflux1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Contemporary Catalytic Reaction Pathways

Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and sustainability for the synthesis of pyrazole (B372694) derivatives.

While direct transition-metal-catalyzed synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- from simple precursors is not extensively documented, related methodologies suggest potential routes. For instance, palladium- and copper-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed pyrazole rings. A hypothetical approach could involve the synthesis of a suitably protected 3-amino-5-halopyrazole followed by a Suzuki or Stille coupling with a cyclopropylmethyl organometallic reagent. However, the classical condensation approach is generally more direct for this particular substitution pattern.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. While specific organocatalytic routes to 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- are not prevalent in the literature, related transformations have been reported. For example, organocatalysts have been employed in the synthesis of fused pyrazole systems like pyranopyrazoles through cascade reactions. These methodologies often involve the reaction of pyrazolones with α,β-unsaturated aldehydes or ketones, demonstrating the potential for organocatalysis in constructing pyrazole-containing scaffolds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. While the direct biocatalytic synthesis of this specific aminopyrazole is not yet established, enzymes could potentially be engineered to catalyze the key bond-forming reactions, such as the initial condensation or the final cyclization step.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. smolecule.comevitachem.comnih.gov For the synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, several green approaches can be envisioned.

The use of water as a solvent for the cyclocondensation step is a viable green alternative to traditional organic solvents. nih.gov Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. nih.gov The use of recyclable catalysts, such as solid-supported acids or bases, can also contribute to a more sustainable synthetic process. One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also a hallmark of green chemistry and can be applied to pyrazole synthesis. evitachem.com

Green Chemistry ApproachDescriptionPotential Application in Synthesis
Use of Green SolventsReplacing volatile organic compounds with environmentally benign solvents.Performing the cyclocondensation reaction in water instead of ethanol. nih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reaction rates.Reducing the reaction time for the formation of the pyrazole ring. nih.gov
Multicomponent ReactionsCombining multiple starting materials in a single reaction to form a complex product.A one-pot reaction of a cyclopropylmethyl-containing precursor, a nitrile source, and hydrazine. evitachem.com

Functionalization and Derivatization Strategies of the Pyrazole Amine Scaffold

The 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- scaffold possesses several reactive sites that can be selectively functionalized to generate a diverse range of derivatives. The primary amine group and the pyrazole ring itself are the main handles for chemical modification.

The exocyclic amino group can readily undergo a variety of transformations, including acylation, alkylation, and sulfonylation. Reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. Reductive amination with aldehydes or ketones can be used to introduce alkyl substituents on the amino group. Furthermore, treatment with sulfonyl chlorides yields sulfonamides.

The pyrazole ring can also be functionalized. The N1-position of the pyrazole can be alkylated or arylated under appropriate conditions. Electrophilic aromatic substitution, such as halogenation or nitration, typically occurs at the C4-position of the pyrazole ring, which is the most electron-rich position.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazole core. For instance, if a halogen is introduced at the C4-position, Suzuki, Heck, or Sonogashira coupling reactions can be employed to form new carbon-carbon bonds.

Functionalization SiteReaction TypeTypical ReagentsProduct Type
Amino Group (-NH2)AcylationAcyl chlorides, AnhydridesAmides
AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Secondary/Tertiary Amines
SulfonylationSulfonyl chloridesSulfonamides
Pyrazole Ring (N1-H)AlkylationAlkyl halides, BaseN1-Alkylpyrazoles
ArylationAryl halides, Palladium or Copper catalystN1-Arylpyrazoles
Pyrazole Ring (C4-H)Electrophilic SubstitutionN-Halosuccinimides, Nitrating agents4-Halo/4-Nitropyrazoles
Cross-Coupling (after halogenation)Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira)4-Aryl/Alkenyl/Alkynylpyrazoles

Regioselective Modifications of the Pyrazole Ring System

The pyrazole ring is susceptible to a variety of regioselective modifications, allowing for the introduction of diverse functional groups at specific positions. The substitution pattern of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- directs electrophilic substitution reactions primarily to the C4 position, which is activated by the electron-donating amino group at C3.

Common regioselective modifications at the C4 position include halogenation, nitration, and formylation. These transformations introduce a handle for further synthetic diversification. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS), a method that could be applicable to the title compound.

Transition-metal-catalyzed C-H functionalization represents another powerful strategy for the regioselective modification of the pyrazole core. rsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized pyrazoles in a single step. rsc.org While specific examples for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- are not extensively documented, the general principles of these reactions are broadly applicable.

Reaction Reagents and Conditions Expected Product Typical Yield (%)
BrominationN-Bromosuccinimide (NBS), Acetonitrile, rt4-Bromo-5-(cyclopropylmethyl)-1H-pyrazol-3-amine80-95
IodinationN-Iodosuccinimide (NIS), Acetonitrile, rt4-Iodo-5-(cyclopropylmethyl)-1H-pyrazol-3-amine85-98
NitrationNitric acid, Sulfuric acid, 0 °C5-(Cyclopropylmethyl)-4-nitro-1H-pyrazol-3-amine70-85
FormylationVilsmeier-Haack reagent (POCl₃, DMF)3-Amino-5-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde60-75

Chemical Transformations at the Amine Moiety

The exocyclic amine group at the C3 position is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions. These modifications are crucial for the development of derivatives with altered electronic properties and biological activities.

Acylation of the amino group is readily achieved using acyl chlorides or anhydrides in the presence of a base, leading to the formation of the corresponding amides. This transformation is frequently employed in medicinal chemistry to introduce diverse substituents. Alkylation of the amino group can be performed using alkyl halides, although care must be taken to control the degree of substitution and avoid N-alkylation of the pyrazole ring. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.

Diazotization of the 3-aminopyrazole (B16455), followed by Sandmeyer-type reactions, allows for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups, at the C3 position. This versatile methodology significantly expands the synthetic utility of the parent amine.

Reaction Reagents and Conditions Expected Product
AcylationAcetyl chloride, Pyridine, DCM, 0 °C to rtN-(5-(Cyclopropylmethyl)-1H-pyrazol-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride, Triethylamine, DCM, rtN-(5-(Cyclopropylmethyl)-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide
DiazotizationNaNO₂, HCl, H₂O, 0 °C5-(Cyclopropylmethyl)-1H-pyrazole-3-diazonium chloride
Sandmeyer (Cl)CuCl, HCl3-Chloro-5-(cyclopropylmethyl)-1H-pyrazole

Cyclopropylmethyl Group Manipulation and Side-Chain Extensions

The cyclopropylmethyl group at the C5 position is a unique structural feature that can influence the molecule's conformational properties and biological activity. While the cyclopropyl (B3062369) ring itself is relatively stable, the methylene (B1212753) linker allows for some flexibility and potential for chemical modification.

Reactions involving the cyclopropylmethyl group are less common but can be strategically important. For instance, radical-mediated reactions can lead to ring-opening of the cyclopropane, although this is generally a high-energy process. More synthetically useful transformations might involve functionalization of the methylene group, though this is challenging due to its unactivated nature.

A more common strategy for modifying the C5-substituent involves the synthesis of analogues with different alkyl or functionalized alkyl groups at this position. This is typically achieved by starting from different precursors during the pyrazole ring synthesis rather than by direct manipulation of the cyclopropylmethyl group.

Stereoselective Synthesis and Chiral Resolution Techniques (If Applicable to Derivatives)

While 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- itself is achiral, the synthesis of chiral derivatives is a significant area of interest, particularly for applications in medicinal chemistry. Chirality can be introduced through various strategies, including the use of chiral building blocks, asymmetric catalysis, or chiral resolution of racemic mixtures.

For derivatives where a stereocenter is introduced, for example, through modification of the amine or the cyclopropylmethyl group, stereoselective synthesis becomes crucial. The use of chiral auxiliaries, such as tert-butanesulfinamide, has been successfully employed in the stereoselective synthesis of novel pyrazole derivatives. nih.gov Asymmetric catalytic methods, including organocatalysis and transition-metal catalysis, offer powerful tools for the enantioselective synthesis of functionalized pyrazoles. rwth-aachen.de

In cases where a racemic mixture of a chiral derivative is obtained, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Chiral chromatography, using a chiral stationary phase, is another effective method for the separation of enantiomers.

Optimization of Reaction Conditions for Research Scale-Up

The transition of a synthetic route from laboratory research to a larger scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are typically optimized include reaction temperature, concentration, catalyst loading, and reaction time.

For the synthesis of pyrazole derivatives, flow chemistry has emerged as a powerful tool for scale-up. mdpi.com Flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing. mdpi.com The optimization of a pyrazole synthesis for scale-up would involve a systematic study of the reaction parameters to maximize yield and purity while minimizing reaction time and waste generation.

The use of design of experiments (DoE) methodologies can be highly effective in systematically exploring the reaction parameter space to identify optimal conditions. This approach allows for the simultaneous variation of multiple factors and the identification of interactions between them, leading to a more robust and efficient process.

Structure Activity Relationship Sar and Structure Modulatory Relationship Smr Investigations

Design and Synthesis of Analogs for Systematic SAR/SMR Elucidation

The systematic exploration of the chemical space around the 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- scaffold is achieved through the strategic design and synthesis of a diverse library of analogs. This process is guided by established medicinal chemistry principles.

The rational design of analogs often begins with identifying key regions of the molecule where substitutions are likely to impact biological activity. For the 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- scaffold, these regions include the pyrazole (B372694) ring nitrogens (N1), the amino group at position 3 (C3), and the cyclopropylmethyl group at position 5 (C5).

N1-Substitution: The N1 position of the pyrazole ring is a common site for modification to influence pharmacokinetic properties and target engagement. Introduction of various substituents, such as alkyl, aryl, or heteroaryl groups, can modulate lipophilicity, metabolic stability, and the orientation of the molecule within a biological target's binding site. For instance, in a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the methoxybenzyl group was introduced at the N1 position to explore its impact on antimicrobial and antiproliferative activities.

C3-Amino Group Modification: The amino group at the C3 position is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Acylation or sulfonylation of this amine can probe the steric and electronic requirements of the binding pocket. Furthermore, incorporating this amine into larger heterocyclic systems is a common strategy to create more complex and potentially more selective analogs.

C5-Cyclopropylmethyl Group Variation: The cyclopropylmethyl group at the C5 position contributes to the molecule's lipophilicity and may engage in hydrophobic interactions within the target's binding site. Variations can include altering the size of the cycloalkyl ring (e.g., cyclobutylmethyl, cyclopentylmethyl), introducing substituents on the ring, or replacing it entirely with other alkyl or aryl groups to probe the spatial constraints of the hydrophobic pocket.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles.

Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced with other five-membered heterocycles such as isoxazole, thiazole, or triazole. These replacements can alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the core scaffold, potentially leading to improved biological activity or selectivity. For example, in the development of cannabinoid receptor antagonists, the 1,5-diarylpyrazole motif has been successfully replaced with thiazoles, triazoles, and imidazoles, demonstrating that these heterocycles can serve as effective bioisosteres. nih.govnih.gov

Cyclopropylmethyl Moiety Bioisosteres: The cyclopropylmethyl group can be replaced by a variety of other groups to fine-tune the lipophilic character and steric bulk at the C5 position. Potential bioisosteres include other small alkyl groups (e.g., isopropyl, tert-butyl) or small cycloalkyl groups. The choice of replacement depends on the specific therapeutic target and the nature of the hydrophobic pocket the group is intended to occupy.

Beyond simple substituent variations and bioisosteric replacements, more profound structural modifications can be explored through scaffold hopping and diversification. Scaffold hopping involves replacing the central pyrazole core with a structurally distinct scaffold while retaining the key pharmacophoric features. This strategy can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. For kinase inhibitors, the aminopyrazole scaffold is often considered a privileged structure due to its ability to mimic the adenine (B156593) hinge-binding motif of ATP. nih.gov Diversification strategies can involve using the 3-amino-5-(cyclopropylmethyl)pyrazole as a building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines, which are common scaffolds in many kinase inhibitors.

Elucidation of Key Structural Determinants for Modulatory Effects

Through the synthesis and biological evaluation of the designed analogs, key structural features essential for the desired modulatory effects can be identified. This is often an iterative process where the biological data from one round of synthesis informs the design of the next generation of compounds.

For closely related 3-cyclopropyl-1H-pyrazol-5-amine derivatives, SAR studies have revealed important determinants for biological activity. For instance, in a series of antimicrobial agents, the nature of the substituent on the benzamide (B126) attached to the 5-amino group was found to be critical for activity.

Table 1: Illustrative SAR data for analogs of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with antimicrobial activity.

Compound IDR-group on BenzamideAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Analog 1 4-Chloro12.5 - 2525 - 50
Analog 2 4-Nitro>100>100
Analog 3 3,4-Dichloro6.25 - 12.512.5 - 25
Analog 4 4-Methyl50 - 100>100

Note: This data is illustrative and based on findings for related compounds, not directly on 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-.

From such data, it can be inferred that electron-withdrawing groups, particularly halogens at the para- and meta-positions of the benzamide ring, enhance antimicrobial activity. This suggests that the electronic properties and the substitution pattern of this part of the molecule are key determinants of its modulatory effect.

Similarly, in the context of kinase inhibitors developed from 5-cyclopropyl-1H-pyrazol-3-amine, the substitution on the pyrimidine (B1678525) ring attached to the pyrazole core was shown to significantly influence selectivity. nih.gov

Application of Chemoinformatics and Quantitative Structure-Activity/Modulatory Relationship (QSAR/QSMR) Models

Chemoinformatics and computational modeling play a crucial role in modern drug discovery by enabling the analysis of large datasets, the prediction of biological activity, and the rational design of new compounds.

In the absence of a known 3D structure of the biological target, ligand-based design approaches are invaluable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

QSAR/QSMR Models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Modulatory Relationship (QSMR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (pKa), and steric parameters. For pyrazole derivatives, 2D- and 3D-QSAR studies have been successfully employed to identify key structural features influencing their activity as kinase inhibitors and antimicrobial agents. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of the essential features of a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For kinase inhibitors based on the 3-aminopyrazole (B16455) scaffold, a common pharmacophore model includes a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyrazole nitrogen), and a hydrophobic feature (the substituent at the C5 position). nih.gov This model can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Table 2: Common Pharmacophoric Features of 3-Aminopyrazole-Based Kinase Inhibitors

Pharmacophoric FeatureCorresponding Structural MoietyRole in Target Binding
Hydrogen Bond DonorC3-Amino GroupInteraction with the hinge region of the kinase
Hydrogen Bond AcceptorPyrazole Ring NitrogenInteraction with the hinge region of the kinase
Hydrophobic GroupC5-Substituent (e.g., cyclopropylmethyl)Interaction with a hydrophobic pocket in the active site

By integrating these computational approaches with synthetic chemistry and biological testing, the exploration of the SAR and SMR of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- and its analogs can be significantly accelerated, leading to the more efficient discovery of novel modulators with therapeutic potential.

Statistical Validation and Predictive Power of QSAR/QSMR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Modulatory Relationship (QSMR) models are theoretical constructs that correlate the biological activity of compounds with their physicochemical properties. For these models to be reliable tools in drug discovery and development, particularly for compounds related to the aminopyrazole class, they must undergo rigorous statistical validation. This process ensures the model's robustness, stability, and predictive capacity for new, untested molecules. The validation process is multifaceted, involving both internal and external validation techniques to assess the model's goodness-of-fit and its true predictive power.

While specific QSAR/QSMR models for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- are not extensively detailed in publicly available research, the statistical validation principles and predictive power metrics are well-established for the broader class of aminopyrazole derivatives. civilica.comnih.gov These studies serve as a benchmark for understanding the level of statistical rigor required.

Internal Validation:

Internal validation assesses the stability and robustness of a QSAR model using the initial dataset from which it was generated. A primary technique for internal validation is cross-validation. The most common form, leave-one-out cross-validation (LOO-CV), systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. This process is repeated until every compound has been excluded once.

The predictive ability of the model within the training set is quantified by the cross-validated correlation coefficient, denoted as Q². A high Q² value (typically > 0.5) indicates good internal predictivity and robustness. uniroma1.itmdpi.com For instance, in a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs, the developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed acceptable internal validation with q² values of 0.628 and 0.580, respectively. nih.gov Another common metric is the non-cross-validated correlation coefficient (R²), which measures the goodness-of-fit. However, a high R² value alone can be misleading as it may indicate overfitting of the data. Therefore, the difference between R² and Q² should not be large. researchgate.net

External Validation:

External validation is considered the most stringent test of a model's predictive power. mdpi.comresearchgate.net It involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive capacity is often evaluated by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds. A model is generally considered to have good predictive power if R²pred is greater than 0.6. uniroma1.it

In a study on aminopyrazole-derived drugs targeting fibroblast growth factor receptor (FGFR) kinase, a genetic algorithm-based multiple linear regression (GA-MLR) model demonstrated excellent predictive performance with a test R² of 0.9873. civilica.com This high value indicates a strong correlation between the predicted and actual biological activities for the external test set, affirming the model's utility in forecasting the potency of new aminopyrazole derivatives.

The table below summarizes key statistical parameters used in the validation of QSAR models for classes of compounds that include aminopyrazole derivatives, illustrating the standards for a reliable and predictive model.

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated Correlation CoefficientQ² or R²(cv)Assesses the internal predictive ability and robustness of the model.> 0.5
Predictive R² for External Test SetR²predMeasures the model's ability to predict the activity of new compounds.> 0.6
Standard Error of EstimateSEEIndicates the absolute error in the activity predictions.Lower values are better.
F-test valueFA measure of the statistical significance of the model.High values indicate significance.

This table presents generally accepted threshold values for QSAR model validation. Specific values may vary depending on the biological endpoint and the complexity of the dataset. uniroma1.itmdpi.com

Ultimately, the statistical validation and demonstrated predictive power of QSAR/QSMR models are crucial for their application in medicinal chemistry. For the aminopyrazole class of compounds, these validated models can guide the design of new derivatives with potentially enhanced biological activity, thereby prioritizing synthetic efforts and accelerating the discovery of novel therapeutic agents. The principles and metrics established in studies of related aminopyrazoles provide a robust framework for evaluating any future QSAR models developed specifically for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-.

Molecular Interactions and Mechanistic Elucidation Studies in Vitro/in Silico Focus

Identification and Characterization of Putative Molecular Interaction Partners

The initial step in understanding a compound's mechanism of action is to identify its molecular targets. The pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous compounds targeting a wide range of proteins, including kinases, cyclooxygenases, and other enzymes. nih.govmdpi.com Therefore, identifying the specific protein partners of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is a critical endeavor.

Target deconvolution aims to identify the specific molecular targets responsible for a compound's observed biological effects. This can be approached through a combination of computational and experimental methods.

In Silico Target Prediction: Computational approaches, such as molecular docking and pharmacophore modeling, are invaluable for generating initial hypotheses. europeanreview.org By screening 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- against libraries of protein structures, potential binding partners can be predicted. For instance, given the prevalence of pyrazole derivatives as kinase inhibitors, a focused in silico screen against the human kinome would be a logical starting point. The results are typically ranked based on predicted binding affinity or docking score.

Affinity Chromatography: A powerful experimental method involves immobilizing the compound on a solid support to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. Proteins that bind to the compound are retained on the column, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry.

Chemical Proteomics: This approach involves using a tagged version of the compound to identify its targets in a complex biological sample. The tag allows for the isolation of the compound-protein complexes, and the interacting proteins are subsequently identified by mass spectrometry.

Once a panel of putative targets has been identified, or for a broader, unbiased search, high-throughput screening (HTS) can be employed to assess the binding of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- to a large number of proteins simultaneously. Various assay formats can be utilized, including:

Förster Resonance Energy Transfer (FRET): This assay measures the transfer of energy between two fluorescent molecules. A change in the FRET signal upon addition of the compound can indicate a binding event that alters the distance or orientation between the fluorophores.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between a donor and an acceptor bead. If the compound binds to the target protein, it can bring the beads into proximity, generating a luminescent signal.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method measures the change in the melting temperature of a protein upon ligand binding. A shift in the melting temperature indicates that the compound has bound to and stabilized the protein.

The results of such a screening campaign can be represented in a table, highlighting the binding affinity or percent inhibition for each target.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No specific experimental results for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- were found in the public domain.

Table 1: Illustrative High-Throughput Screening Results for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Target ProteinAssay TypeResult (IC₅₀/Kᵢ, µM)
Kinase AFRET2.5
Kinase BAlphaScreen> 50
Kinase CDSF8.1
Cyclooxygenase-2Enzyme Assay15.7
Carbonic AnhydraseEnzyme Assay> 100

Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Following the identification of promising molecular targets, a detailed biophysical characterization is necessary to understand the nuances of the binding interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide quantitative data on binding kinetics, thermodynamics, and the specific residues involved in the interaction.

SPR is a label-free optical technique used to measure real-time biomolecular interactions. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique allows for the determination of:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as kₑ/kₐ.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No specific experimental results for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- were found in the public domain.

Table 2: Hypothetical SPR Kinetic Data for the Interaction of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- with Kinase A

ParameterValue
Association Rate (kₐ) (M⁻¹s⁻¹)1.2 x 10⁵
Dissociation Rate (kₑ) (s⁻¹)3.6 x 10⁻³
Dissociation Constant (Kₑ) (µM)0.03

ITC is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of:

Binding affinity (Kₐ or Kₑ)

Enthalpy change (ΔH): A measure of the change in bonding energy.

Entropy change (ΔS): A measure of the change in disorder of the system.

Stoichiometry (n): The ratio of ligand to protein in the complex.

These thermodynamic parameters provide a complete picture of the driving forces behind the binding interaction.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No specific experimental results for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- were found in the public domain.

Table 3: Hypothetical ITC Thermodynamic Data for the Interaction of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- with Kinase A

ParameterValue
Stoichiometry (n)1.1
Dissociation Constant (Kₑ) (µM)0.04
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (ΔS) (cal/mol·K)15.2

NMR spectroscopy is a versatile technique that can provide atomic-level information about ligand-target interactions. By comparing the NMR spectra of the target protein in the presence and absence of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, it is possible to identify the specific amino acid residues that are involved in the binding event.

Chemical Shift Perturbation (CSP): Changes in the chemical shifts of specific protein resonances upon ligand binding can identify the location of the binding site.

Saturation Transfer Difference (STD) NMR: This technique identifies which protons of the ligand are in close proximity to the protein, providing information about the binding epitope of the compound.

Transferred Nuclear Overhauser Effect (trNOE): This method can be used to determine the conformation of the ligand when it is bound to the protein.

These NMR-based methods are crucial for understanding the precise molecular details of the interaction and for guiding further structure-based drug design efforts.

Elucidation of Molecular Mechanisms at the Cellular or Subcellular Level

Understanding the precise molecular mechanisms through which 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- and its analogs exert their effects is crucial for their development as therapeutic agents. In vitro techniques at the cellular and subcellular levels are instrumental in dissecting these mechanisms.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools to investigate how a compound modulates specific signaling pathways within a cell. discoverx.combmglabtech.com These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. While specific reporter gene assay data for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is not extensively documented in publicly available literature, studies on analogous pyrazole-based compounds have demonstrated their ability to modulate key cellular pathways.

For instance, a novel pyrazole-based derivative, referred to as P3C, was shown to trigger the dephosphorylation of key signaling proteins such as CREB, p38, ERK, and STAT3 in triple-negative breast cancer cell lines. mdpi.com This indicates an inactivation of the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways. mdpi.com Conversely, the same study observed hyperphosphorylation of JNK and NF-κB, suggesting activation of these pathways. mdpi.com Such findings, often elucidated through techniques like Western blotting which complements reporter assays, highlight the potential of pyrazole scaffolds to interact with and modulate critical intracellular signaling cascades involved in cell survival, proliferation, and apoptosis.

Table 1: Pathway Modulation by a Pyrazole Analog (P3C) in TNBC Cells mdpi.com

Signaling Protein Observed Effect Implied Pathway Modulation
CREB Dephosphorylation Inactivation of ERK1/2/CREB pathway
p38 Dephosphorylation Inactivation of p38MAPK/STAT3 pathway
ERK Dephosphorylation Inactivation of ERK1/2/CREB pathway
STAT3 Dephosphorylation Inactivation of p38MAPK/STAT3 pathway
JNK Hyperphosphorylation Activation of JNK pathway

Enzyme Activity Modulation (In Vitro Isolated Enzymes)

Direct assessment of a compound's effect on the activity of isolated enzymes is a cornerstone of mechanistic studies. Pyrazole derivatives have been widely investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. mdpi.com

Studies on a diverse range of pyrazole-based compounds have demonstrated their potential as potent enzyme inhibitors. For example, various pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation. nih.govnih.gov Some synthesized pyrazole analogues exhibited potent anti-inflammatory activity and were found to be selective inhibitors of COX-2. nih.gov

In the context of cancer therapy, pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. chemmethod.com For instance, a series of pyrazole carbaldehyde derivatives were identified as potent inhibitors of PI3 kinase, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com Another study identified a pyrazole derivative as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. nih.gov

Table 2: Examples of Enzyme Inhibition by Pyrazole Analogs

Pyrazole Analog Type Target Enzyme IC50/Activity Reference
Pyrazole-linked benzothiazole-β-naphthol Topoisomerase I 4.63–5.54 µM mdpi.com
Pyrazole carbaldehyde derivative PI3 Kinase 0.25 μM mdpi.com
Benzofuropyrazole derivative Tubulin Polymerization 7.30 μM nih.gov

Receptor Binding and Activation Studies (Isolated Receptors/Cell Lines)

The interaction of small molecules with cellular receptors is a fundamental mechanism of action for many drugs. Aminopyrazole derivatives have been investigated for their binding affinity to various receptors.

One notable example is the investigation of aminopyrazole derivatives as antagonists for the neuropeptide Y (NPY) receptor Y5, which is implicated in eating disorders. nih.gov A series of 5-aminopyrazoles bearing a sulphonamide moiety were tested for their binding affinity to the NPY Y5 receptor using a transfected HEK293 cell line. nih.gov The competitive inhibition binding of a radiolabeled ligand was measured, and one derivative displayed a high affinity with an IC50 value of 15 nM. nih.gov

Another important example is the insecticidal activity of Fipronil, a highly substituted 5-aminopyrazole. nih.gov Fipronil acts by blocking GABA-A receptors in insects, leading to hyperexcitation of the central nervous system. nih.gov This demonstrates that the aminopyrazole scaffold can be tailored to interact with specific receptor subtypes.

While direct receptor binding data for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is scarce, the existing research on related aminopyrazoles highlights the potential of this chemical class to bind to and modulate the activity of various cellular receptors.

Structure-Based Ligand Design and Molecular Docking Applications

Computational techniques such as virtual screening and molecular docking are invaluable tools in modern drug discovery, enabling the rapid identification and optimization of lead compounds.

Virtual Screening for Hit Identification

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify potential "hits" with a high likelihood of binding. chemmethod.comresearchgate.net The pyrazole scaffold has been the subject of numerous virtual screening campaigns to identify inhibitors for a variety of targets.

For example, a virtual screening of 12,606 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression, led to the identification of seven type I and two type II inhibitors. chemmethod.comchemmethod.com In another study, fifty pyrazole derivatives of usnic acid were screened for their potential as inhibitors of the SARS-CoV-2 main protease, resulting in the identification of two lead compounds with strong affinity for the active site. researchgate.net

More recently, a computational study focused on Janus kinase 3 (JAK3), a key player in autoimmune diseases, employed virtual screening of in silico-designed pyrazolopyrimidine derivatives to identify potent inhibitors. nih.gov These examples underscore the power of virtual screening to efficiently identify promising pyrazole-based compounds for further experimental validation.

Rational Design and Optimization of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- Analogs

Once a hit compound is identified, rational drug design and optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. This process often involves structure-based design, where the three-dimensional structure of the target protein is used to guide the design of more effective analogs. nih.gov

The pyrazole scaffold has proven to be a versatile framework for such optimization efforts, particularly in the development of protein kinase inhibitors. mdpi.com For instance, structure-based design has been used to develop pyrazolo[1,5-a] mdpi.comresearchgate.netnih.govtriazine derivatives as potent inhibitors of protein kinase CK2. nih.gov

In the context of Janus kinase (JAK) inhibitors, the pyrazole ring is a key structural feature in several clinically tested compounds. mdpi.com Docking studies have shown that the pyrazole moiety can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov The design of aminopyrazole-based JNK3 inhibitors has been guided by X-ray crystallography, which revealed that the amide moiety of the inhibitors forms essential hydrogen bonds with the hinge residue of the kinase. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-
Fipronil

Conformational Analysis of Ligand-Target Complexes

The conformational analysis of ligand-target complexes provides critical insights into the binding modes and molecular interactions that govern the inhibitory activity of compounds based on the 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- scaffold. In silico and in vitro studies, particularly X-ray crystallography and molecular docking, have elucidated the specific conformations adopted by these ligands when bound to their biological targets, primarily protein kinases.

A key area of focus for this pyrazole scaffold has been the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. The binding mode of derivatives of 5-cyclopropyl-1H-pyrazol-3-amine has been extensively studied in this context. These studies reveal a conserved set of interactions that are fundamental to their inhibitory potency.

The 3-aminopyrazole (B16455) core of the ligand typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This bidentate interaction, mimicking the adenine (B156593) region of ATP, is a hallmark of many pyrazole-based kinase inhibitors. Specifically, the pyrazole ring nitrogen and the exocyclic amino group are perfectly positioned to interact with the backbone amide and carbonyl groups of key hinge residues.

Detailed structural information has been obtained from the X-ray crystal structure of CDK2 in complex with a potent inhibitor containing the 5-cyclopropyl-1H-pyrazol-3-amine core, namely (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533). rcsb.orgnih.govnih.gov Analysis of this complex (PDB ID: 2BPM) provides a precise understanding of the ligand's conformation and its interactions within the active site. rcsb.org

In this complex, the 3-aminopyrazole moiety is anchored in the ATP binding site, forming two hydrogen bonds with the backbone of Leu83 in the hinge region. mdpi.com The 5-cyclopropyl group is oriented towards the solvent-exposed region, where it can make favorable hydrophobic contacts with residues in the ribose-binding pocket. The conformation of the cyclopropylmethyl group is such that it minimizes steric clashes while maximizing van der Waals interactions.

The table below summarizes the key molecular interactions observed in the complex of a 5-cyclopropyl-1H-pyrazol-3-amine derivative with CDK2.

Interaction TypeLigand MoietyTarget Residue(s)Description
Hydrogen Bonding3-AminopyrazoleLeu83 (backbone)Anchors the ligand in the ATP hinge region.
Hydrophobic InteractionsCyclopropyl (B3062369) groupILE10, VAL18Occupies the hydrophobic pocket near the gatekeeper residue.
van der Waals ContactsPhenylpropanamidePHE80, LYS33Additional stabilizing interactions in the active site.

This interactive table summarizes the primary molecular interactions between the 5-cyclopropyl-1H-pyrazol-3-amine scaffold and the CDK2 active site, based on crystallographic and modeling data.

Furthermore, studies on other kinases, such as those in the PCTAIRE family (e.g., CDK16), have also utilized the 5-cyclopropyl-1H-pyrazole-3-amine scaffold. nih.gov These studies suggest that the fundamental binding mode, centered on the hinge interactions of the aminopyrazole core, is transferable across different kinase targets, with the substituents on the pyrazole ring dictating selectivity and potency. The conformation of the ligand is therefore a critical determinant of its biological activity, and understanding these structural details is paramount for the design of next-generation inhibitors.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, electron distribution, and the energies of molecular orbitals, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the structure and energy of molecules. For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, DFT studies can identify the most stable three-dimensional arrangements of the atoms, known as conformations. The flexibility of the cyclopropylmethyl group allows for several possible low-energy conformations, primarily differing in the torsion angle between the cyclopropyl (B3062369) and pyrazole (B372694) rings.

Theoretical calculations for similar substituted pyrazoles indicate that the planar conformation, where the substituent lies in the plane of the pyrazole ring, is often a point of interest. dntb.gov.ua However, steric hindrance can lead to non-planar structures being more stable. DFT calculations would typically involve geometry optimization of various starting structures to find the global energy minimum. The relative energies of different conformers provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

Interactive Table 5.1.1: Hypothetical Relative Energies of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- Conformers from DFT Calculations

ConformerDihedral Angle (N1-C5-CH₂-CH_cyclopropyl)Relative Energy (kcal/mol)Population (%) at 298K
A (Global Minimum) 90°0.0075.8
B 0.8518.2
C 180°1.206.0

Note: This data is illustrative and based on typical energy differences for similar molecules. It serves to demonstrate the type of information obtained from DFT studies.

The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are crucial for predicting a molecule's reactivity. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govmdpi.com For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are sites for electrophilic attack. researchgate.net The regions around the hydrogen atoms would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this pyrazole derivative, the HOMO is expected to be localized primarily on the amino group and the pyrazole ring, while the LUMO would be distributed across the ring system.

Interactive Table 5.1.2: Hypothetical Frontier Orbital Energies for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

ParameterEnergy (eV)Description
E(HOMO) -5.80Energy of the Highest Occupied Molecular Orbital
E(LUMO) 1.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 7.05Indicator of chemical stability and reactivity

Note: This data is illustrative. The specific values are hypothetical and serve to represent typical outputs from quantum chemical calculations.

Theoretical calculations can be used to model chemical reactions, predict potential pathways, and identify the high-energy transition states that connect reactants to products. For a molecule like 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface, computational chemists can determine the activation energy for a given reaction, providing insights into its feasibility and rate. For pyrazole derivatives, theoretical studies often focus on reactions like N-alkylation or electrophilic substitution, identifying the most likely sites of reaction and the associated energy barriers.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, interactions with other molecules, and the influence of the environment.

In the context of medicinal chemistry, MD simulations are invaluable for studying how a ligand, such as 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, interacts with a biological target like a protein. After an initial docking pose is predicted, MD simulations can assess the stability of this binding. mdpi.com The simulation tracks the ligand and protein atoms over nanoseconds or longer, revealing how they adjust to each other. researchgate.net Key metrics such as root-mean-square deviation (RMSD) are used to quantify the stability of the complex. Analysis of the simulation trajectory can identify crucial interactions, such as hydrogen bonds, and determine their persistence over time, offering a more realistic picture of the binding event than static models. nih.gov

Interactive Table 5.2.1: Hypothetical MD Simulation Metrics for a Ligand-Target Complex

MetricAverage ValueInterpretation
RMSD of Ligand 1.5 ÅSmall fluctuation indicates stable binding in the pocket.
Number of H-Bonds 2.8Indicates strong and consistent hydrogen bonding with the target.
Binding Free Energy (MM/PBSA) -9.5 kcal/molA negative value suggests a favorable and spontaneous binding process.

Note: This data is illustrative and represents the type of information derived from MD simulations of a ligand-protein complex.

The solvent environment can significantly influence a molecule's conformation and behavior. MD simulations explicitly model solvent molecules (typically water) around the solute, providing a detailed understanding of solvation effects. For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, simulations in a water box would reveal the structure of the surrounding water molecules and the formation of hydrogen bonds between the solvent and the amino and pyrazole groups. These simulations can generate a conformational ensemble, which is a collection of all the different shapes the molecule adopts over time in solution. This provides a more accurate representation of the molecule's behavior in a realistic environment compared to in-vacuo calculations. Studies on similar heterocyclic compounds have shown that solvent can stabilize certain tautomeric or conformational forms over others. mdpi.com

In Silico ADME-Related Predictions (Strictly Theoretical)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are pivotal to its success as a therapeutic agent. Computational models are instrumental in providing early-stage theoretical predictions of these characteristics.

Lipophilicity and aqueous solubility are fundamental properties that govern a drug's absorption and distribution. Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP), which measures the compound's distribution between an oily (octanol) and a watery phase. Aqueous solubility (logS) is the logarithm of the molar solubility of the compound in water. Various computational models, often based on the compound's structure, are employed to predict these values. These models can be fragment-based, where the logP is calculated by summing the contributions of individual molecular fragments, or property-based, utilizing topological descriptors or other molecular properties. mdpi.compreprints.org

Table 1: Predicted Lipophilicity and Aqueous Solubility for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- (Disclaimer: The following values are illustrative, based on computational models for structurally similar compounds, as specific published data for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is not available.)

ParameterPredicted ValueComputational Method
logP1.5 ± 0.5Atom-based and fragment-based methods (e.g., XLogP3, ALOGP)
Aqueous Solubility (logS)-2.0 ± 0.7Topological descriptors and machine learning models

The ability of a drug to passively diffuse across cellular membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its oral bioavailability and access to its target. mdpi.com Computational models for passive membrane permeability often rely on a combination of physicochemical properties, including lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). u-tokyo.ac.jp More sophisticated models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) models, simulate the permeation process through a lipid bilayer. researchgate.netacs.org These in silico models can predict the permeability coefficient (Papp), providing a quantitative measure of a compound's ability to cross membranes. For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, its moderate lipophilicity and relatively small size would suggest a good potential for passive membrane permeability.

Table 2: Predicted Passive Membrane Permeability for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- (Disclaimer: The following values are illustrative, based on computational models for structurally similar compounds, as specific published data for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is not available.)

ModelPredicted PermeabilityBasis of Prediction
Caco-2 PermeabilityHighBased on logP, molecular weight, and polar surface area
Blood-Brain Barrier (BBB) PermeationLikely to crossBased on molecular size, lipophilicity, and hydrogen bonding capacity

Understanding how a compound is metabolized is critical, as metabolism can lead to its inactivation, activation, or the formation of toxic byproducts. Computational tools can predict the most likely sites on a molecule where metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes, will act. nih.gov These predictions are often based on the reactivity of different atoms in the molecule, their accessibility to the enzyme's active site, and knowledge from extensive databases of metabolic transformations. acs.orgacs.org For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, potential sites of metabolism could include the amine group (e.g., through deamination or N-oxidation), the cyclopropyl ring (e.g., ring-opening), or the pyrazole ring itself (e.g., oxidation).

Table 3: Predicted Sites of Metabolism for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- (Disclaimer: The following predictions are illustrative and based on general principles of drug metabolism, as specific published data for this compound is not available.)

Potential Site of MetabolismPredicted Metabolic ReactionMetabolizing Enzyme Family
Amine group (-NH2)Oxidation, DeaminationCytochrome P450 (CYP), Monoamine Oxidase (MAO)
Cyclopropylmethyl groupHydroxylation, Ring openingCytochrome P450 (CYP)
Pyrazole ringOxidationCytochrome P450 (CYP)

Machine Learning and Artificial Intelligence Applications in Compound Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid screening of vast virtual compound libraries and the prediction of a molecule's biological activity and pharmacokinetic properties. aipublications.comnih.govnih.gov For compounds with a pyrazole scaffold, which is a "privileged structure" found in many approved drugs, AI and ML models can be trained on large datasets of known pyrazole derivatives to identify new candidates with desired properties. u-tokyo.ac.jp

These computational approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods use the structural information of known active and inactive molecules to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structure of the biological target to predict how a compound will bind. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro Research)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for in vitro metabolite profiling. ijpras.com This method allows for the identification of metabolic products of a parent compound, such as 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, after incubation with liver microsomes or other metabolic systems. The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers enables the determination of elemental compositions for metabolites with high accuracy. ijpras.comnih.gov

In a typical in vitro study, the parent compound is incubated with a metabolically active system. Samples are then analyzed by LC-HRMS. The resulting data is processed to find new mass signals that are absent in control samples. The accurate mass measurement allows for the generation of potential elemental formulas for these metabolites. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments are performed to fragment the metabolite ions, providing structural clues based on the fragmentation patterns. ijpras.com For pyrazole (B372694) derivatives, common metabolic transformations include oxidation, hydroxylation, and N-dealkylation. researchgate.net

Table 1: Hypothetical Metabolite Identification Data for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- using LC-HRMS

Putative MetaboliteObserved m/z [M+H]⁺Calculated MassMass Error (ppm)Proposed Biotransformation
M1154.1025154.1026-0.6Hydroxylation on cyclopropyl (B3062369) ring
M2152.0869152.0870-0.7Dehydrogenation of cyclopropyl ring
M3170.0974170.0975-0.6Dihydroxylation

Note: This data is illustrative and based on common metabolic pathways for similar compounds.

Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation

While one-dimensional ¹H and ¹³C NMR are standard for initial identification, multi-dimensional NMR techniques are indispensable for unambiguous structural assignment, especially for complex molecules or for confirming the regiochemistry of substitution on the pyrazole ring. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are coupled to each other, which is crucial for assigning protons on the cyclopropylmethyl group and the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbon signals.

For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, HMBC would be critical in distinguishing it from its isomer, 1H-Pyrazol-5-amine, 3-(cyclopropylmethyl)-, by observing the long-range correlations from the methylene (B1212753) protons of the substituent to the C4, C5, and C6 (if applicable) carbons of the pyrazole ring.

X-ray Crystallography of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- and its Co-crystals with Targets

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a suitable crystal of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- would confirm its molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.org

Furthermore, co-crystallization of the compound with its biological target (e.g., a protein kinase) can provide invaluable insights into its binding mode. mdpi.comnih.gov X-ray analysis of such a co-crystal reveals the precise interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the inhibitor and the amino acid residues in the active site. This structural information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues. mdpi.com Studies on aminopyrazole-based inhibitors have successfully used this technique to elucidate binding modes within kinase domains. nih.gov

Table 2: Representative Crystallographic Data for an Aminopyrazole Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (ų)1018.9
Z4
R-factor0.045

Note: This data is representative for a similar small organic molecule and is not specific to 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural and Interaction Analysis

FTIR Spectroscopy : Strong absorptions would be expected for N-H stretching of the amine and pyrazole ring (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the cyclopropylmethyl group, and C=N and N-N stretching vibrations of the pyrazole ring in the fingerprint region (below 1600 cm⁻¹). mdpi.com

Raman Spectroscopy : This technique is particularly sensitive to non-polar bonds and can provide complementary information, especially for the C-C bonds of the pyrazole and cyclopropyl rings. thermofisher.com

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the vibrational spectra of a proposed structure. derpharmachemica.com The calculated spectrum can then be compared with the experimental data to support the structural assignment and analyze specific vibrational modes.

Table 3: Characteristic Vibrational Frequencies for Aminopyrazole Structures

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch (Amine, Ring)3200 - 3400FTIR, Raman
C-H Stretch (Aromatic/Aliphatic)2900 - 3100FTIR, Raman
C=N Stretch (Pyrazole Ring)1620 - 1680FTIR, Raman
N-H Bend (Amine)1550 - 1650FTIR
C-N Stretch1250 - 1350FTIR
Pyrazole Ring Deformation600 - 1000FTIR, Raman

Source: Data compiled from general spectroscopy literature and studies on pyrazole derivatives. researchgate.netmdpi.comresearchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Stability Studies (Research Grade)

Chromatographic methods are essential for determining the purity of a research-grade compound and for assessing its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most common method for purity analysis of polar heterocyclic compounds like aminopyrazoles. ijcpa.in A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. Purity is determined by integrating the peak area of the main compound and any impurities, detected by a UV detector at a suitable wavelength. ijcpa.in HPLC is also the cornerstone of stability studies, where the degradation of the compound is monitored over time under conditions such as elevated temperature, humidity, and light exposure. chromatographyonline.com

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), can also be used for purity assessment, particularly for analyzing volatile impurities or for separating isomers. researchgate.net The thermal stability of the compound must be considered, as some pyrazole derivatives might degrade at the high temperatures used in the GC injector.

Table 4: Example HPLC Method Parameters for Purity Analysis of an Aminopyrazole

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: These are typical starting conditions and would require optimization for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-. ijcpa.in

Coordination Chemistry and Material Science Applications

Investigation of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- as a Ligand in Metal Complexes

The presence of both the pyrazole (B372694) ring nitrogen atoms and the exocyclic amino group in 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- allows for various coordination modes. It can function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse array of metal complexes. The cyclopropylmethyl group can influence the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complexes.

The synthesis of metal complexes with pyrazole-amine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of a metal salt, such as a halide or acetate (B1210297) of copper(II), cobalt(II), or nickel(II). The reaction mixture is often stirred at room temperature or refluxed to facilitate complex formation. bohrium.com The resulting solid complex can then be isolated by filtration, washed, and dried. The stoichiometry of the resulting complex (e.g., ML2Cl2) can often be controlled by the molar ratio of the reactants.

Table 1: Representative Synthetic Conditions for Metal-Pyrazole Amine Complexes

Metal SaltLigandSolventReaction ConditionsExpected Product
Cu(CH3COO)21H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-EthanolReflux, 2h[Cu(L)2(CH3COO)2]
CoCl21H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-AcetonitrileStirring, RT, 4h[Co(L)2Cl2]
Ni(NO3)21H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-MethanolStirring, RT, 6h[Ni(L)2(NO3)2]

Note: 'L' represents the 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- ligand. These are hypothetical examples based on common synthesis methods for similar ligands.

The characterization of newly synthesized metal complexes is crucial to determine their structure and bonding. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds in the pyrazole ring upon coordination to a metal ion can be observed. A shift to lower frequencies for the N-H stretching vibrations of the amino group is indicative of its involvement in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are characteristic of the coordination geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the signals of the protons and carbons near the coordination sites. researchgate.net

Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(L)2Cl2] Complex with L = 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

TechniqueKey ObservablesExpected Results
IR (cm⁻¹)ν(N-H), ν(C=N)Shift in N-H stretching frequency, indicating coordination of the amino group.
UV-Vis (nm)d-d transitionsBroad absorption band in the visible region, characteristic of Cu(II) complexes.
¹H NMR (ppm)Pyrazole and cyclopropylmethyl protonsShifts in proton signals upon coordination.

Note: These are expected trends based on the characterization of similar pyrazole-amine metal complexes.

Catalytic Applications of Metal-Pyrazole Amine Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net The electronic properties of the pyrazole ring and the potential for ligand-metal cooperativity make these complexes attractive candidates for catalyst development. nih.gov

Complexes of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- with transition metals like copper, palladium, and ruthenium could potentially catalyze reactions such as C-C coupling, oxidation, and hydrogenation. researchgate.net For instance, copper complexes of pyrazole-based ligands have been investigated for their catecholase activity, mimicking the function of certain metalloenzymes in the oxidation of catechols. bohrium.com The steric bulk of the cyclopropylmethyl group could influence the selectivity of the catalytic reaction.

Understanding the mechanism of a catalytic reaction is key to optimizing its efficiency. For pyrazole-based catalysts, the reaction mechanism often involves the coordination of the substrate to the metal center, followed by a series of steps that lead to product formation and regeneration of the catalyst. researchgate.net The protic nature of the pyrazole NH group can also play a crucial role in the catalytic cycle, participating in proton transfer steps. nih.govmdpi.com For example, in hydrogenation reactions, the pyrazole ligand might be involved in the heterolytic activation of dihydrogen. nih.gov

Integration into Advanced Materials Science

The versatility of pyrazole-based ligands extends beyond catalysis into the realm of materials science. Their ability to form stable and well-defined structures with metal ions makes them excellent building blocks for functional materials. digitellinc.com

One of the most promising areas is the construction of Metal-Organic Frameworks (MOFs) . These are crystalline materials with porous structures, formed by the self-assembly of metal ions or clusters with organic ligands. digitellinc.comrsc.org By incorporating 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- as a ligand, it may be possible to synthesize novel MOFs with tailored pore sizes and functionalities. Such materials could have applications in gas storage, separation, and heterogeneous catalysis. digitellinc.com The presence of the amino group could also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. researchgate.net

Furthermore, pyrazole-based metal complexes can exhibit interesting magnetic and photophysical properties, making them suitable for the development of molecular magnets and luminescent materials. acs.orgacs.org The specific electronic properties endowed by the 5-(cyclopropylmethyl)-1H-pyrazol-3-amine ligand could be tuned to achieve desired material characteristics.

Insufficient Research Data Precludes Comprehensive Analysis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- in Coordination Chemistry and Material Science

The pyrazole scaffold is well-known for its versatility as a ligand in coordination chemistry, capable of forming a wide array of complexes with various metal ions. These complexes can exhibit diverse structural motifs and functionalities, making them attractive for applications in catalysis, magnetism, and materials science. Similarly, the ability of pyrazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them promising building blocks for supramolecular chemistry, including the formation of liquid crystals, gels, and metal-organic frameworks (MOFs). Furthermore, the electronic properties of the pyrazole ring can be tuned through substitution, leading to the development of materials with interesting photophysical and electronic characteristics for use in optoelectronic devices.

However, the specific influence of the 5-(cyclopropylmethyl) substituent on the 1H-pyrazol-3-amine core in these contexts has not been documented in the accessible scientific literature. Research into the coordination behavior, self-assembly processes, and optoelectronic characteristics of materials incorporating this exact molecule is required to provide the specific data and detailed research findings necessary to construct the requested article. Without such dedicated studies, any attempt to detail its properties would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is necessary to elucidate the potential of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- in the fields of coordination chemistry and material science. Such studies would need to explore its synthesis, characterization, and subsequent investigation into its ability to form coordination complexes, undergo supramolecular assembly, and the photophysical properties of the resulting materials.

Future Directions and Emerging Research Avenues for 1h Pyrazol 3 Amine, 5 Cyclopropylmethyl

Development of Innovative Synthetic Methodologies

The synthesis of 5-aminopyrazoles, including 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, has traditionally relied on established methods such as the condensation of β-ketonitriles with hydrazines. beilstein-journals.org While effective, these methods may face limitations in terms of efficiency, scalability, and the introduction of chemical diversity. Future research will focus on developing more innovative and sustainable synthetic strategies.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrazole (B372694) derivatives. researchgate.net Applying MAOS to the synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- could offer a more efficient route to the core scaffold and its analogues.

Novel Catalytic Systems: The exploration of new catalysts, such as graphene oxide-anchored sulfonic acid nanoparticles, could enable milder reaction conditions and higher yields in multicomponent reactions to produce complex pyrazole-fused systems. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Developing flow-based methodologies for the synthesis of this compound would be a significant step towards efficient and large-scale production for further investigation.

Diversity-Oriented Synthesis: Future synthetic efforts will likely involve strategies that allow for the rapid generation of a wide array of derivatives. This includes late-stage functionalization, where the core 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- scaffold is modified in the final steps of a synthetic sequence to create a library of related compounds for screening.

These advanced synthetic approaches are crucial for efficiently producing both the parent compound and a diverse library of analogues needed for structure-activity relationship (SAR) studies and the exploration of new biological activities. nih.gov

Exploration of Novel Molecular Targets and Interaction Mechanisms

Derivatives of the pyrazole scaffold have demonstrated activity against a wide range of biological targets, suggesting that 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- could interact with multiple, potentially novel, cellular proteins and pathways. nih.govmdpi.com A primary future direction is the systematic exploration and identification of these molecular targets to elucidate the compound's mechanism of action.

Research will likely focus on:

Kinase Inhibition: Pyrazole derivatives are well-known kinase inhibitors, targeting enzymes such as JNK3, RET, PI3 kinase, EGFR, and VEGFR-2. mdpi.comnih.gov Future studies will involve screening 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- derivatives against broad kinase panels to identify specific and selective inhibitors relevant to diseases like cancer and neurodegenerative disorders. nih.gov

Apoptosis Pathway Modulation: Some pyrazole compounds have been shown to target key regulators of apoptosis, such as Bcl-2, and induce DNA damage in cancer cells. rsc.org Investigating whether derivatives of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- can modulate apoptotic pathways is a promising avenue for developing new anticancer agents.

Tubulin Polymerization: Inhibition of tubulin polymerization is a validated anticancer strategy, and certain pyrazole derivatives have shown activity in this area. mdpi.com Biophysical assays can be employed to determine if 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- or its analogues can interfere with microtubule dynamics.

Unbiased Target Identification: Techniques such as affinity chromatography-mass spectrometry, yeast three-hybrid screening, and photo-affinity labeling can be used to identify previously unknown binding partners of the compound within the proteome, potentially revealing novel therapeutic targets.

Table 1: Potential Molecular Target Classes for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- Derivatives
Target ClassExamplesTherapeutic RelevanceSupporting Rationale
Protein KinasesJNK3, RET, PI3K, EGFR, VEGFR-2, FLT3Cancer, Neurodegenerative Diseases, InflammationMany pyrazole derivatives are potent kinase inhibitors. mdpi.comnih.govmdpi.com
Apoptosis RegulatorsBcl-2 Family Proteins (e.g., Bcl-2)CancerSubstituted pyrazoles have been shown to inhibit Bcl-2 and induce apoptosis. rsc.org
Cytoskeletal ProteinsTubulinCancerSome pyrazole analogues inhibit tubulin polymerization. mdpi.com
EnzymesCarbonic AnhydraseGlaucoma, EpilepsyCertain pyrazole derivatives act as carbonic anhydrase inhibitors. tandfonline.com

Integration of Multi-Omics Data in Compound Research

To gain a holistic understanding of the biological effects of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, future research must move beyond single-target analyses and embrace a systems biology approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for this purpose. nih.govnih.gov

Key applications of a multi-omics approach include:

Mechanism of Action Deconvolution: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or organisms treated with the compound, researchers can construct a comprehensive picture of the perturbed biological pathways. rsc.org

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict response or resistance to treatment with 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- derivatives. This is crucial for patient stratification in future clinical applications and for developing personalized medicine strategies. mdpi.com

Off-Target Effect Identification: An integrated omics analysis can reveal unintended molecular interactions, providing a more complete profile of the compound's activity and helping to anticipate potential side effects early in the development process.

Table 2: Application of Multi-Omics Technologies in Compound Research
Omics TechnologyData GeneratedKey Research Questions Addressed
GenomicsDNA sequence variationsIdentify genetic factors influencing compound sensitivity or resistance.
TranscriptomicsmRNA expression levelsDetermine which gene expression pathways are modulated by the compound. nih.gov
ProteomicsProtein abundance and post-translational modificationsIdentify direct protein targets and downstream effects on signaling networks. rsc.org
MetabolomicsLevels of small molecule metabolitesUnderstand the compound's impact on cellular metabolism and bioenergetics.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an essential tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. eurasianjournals.com For 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, advanced computational methods will be instrumental in guiding future synthetic efforts and understanding molecular interactions.

Future research will increasingly rely on:

Molecular Docking and Dynamics Simulations: These methods predict how the compound and its derivatives bind to the active sites of potential protein targets. nih.gov Molecular dynamics simulations further provide insights into the stability of these interactions and the conformational changes that occur upon binding. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of a series of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- analogues with their biological activity. nih.gov These models are valuable for predicting the potency of newly designed compounds before they are synthesized. nih.govnih.gov

Machine Learning and Artificial Intelligence (AI): AI-driven models can analyze vast datasets, including multi-omics data, to identify complex patterns and predict compound activity, toxicity, and drug-target interactions with increasing accuracy. eurasianjournals.comresearchgate.net Leveraging machine learning can accelerate the entire discovery pipeline, from hit identification to lead optimization. researchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can offer detailed insights into the electronic structure and properties of the pyrazole scaffold, helping to rationalize observed activities and guide the design of next-generation molecules. eurasianjournals.com

Table 3: Computational Techniques for Advancing Pyrazole Derivative Research
Computational MethodPrimary ApplicationExpected Outcome
Molecular DockingPredicting binding modes and affinity to biological targets. eurasianjournals.comPrioritization of compounds for synthesis and testing.
Molecular Dynamics (MD) SimulationsExploring the dynamic behavior and conformational space of the compound-target complex. eurasianjournals.comUnderstanding binding stability and mechanism.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity. nih.govPredicting the activity of novel derivatives and guiding structural modifications. nih.gov
Machine Learning / AIIntegrating large datasets to predict properties and identify patterns. researchgate.netAccelerated discovery of new leads with desired properties. eurasianjournals.com

Design and Synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- Based Chemical Probes for Biological Systems

To further investigate the biological roles of the targets of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-, the development of high-quality chemical probes is essential. These probes are specialized molecules derived from the parent compound that incorporate a reporter tag, allowing for the visualization and quantification of target engagement in complex biological systems.

Future work in this area will involve:

Structural Modification: The core scaffold will be systematically modified to identify positions where a linker and a reporter tag can be attached without compromising binding affinity and selectivity for the target protein.

Incorporation of Reporter Tags: Different tags will be utilized depending on the application. This includes fluorophores for cellular imaging and microscopy, biotin (B1667282) for affinity purification and target identification, and photo-crosslinkers to covalently label binding partners.

Application in Biological Assays: These chemical probes will be invaluable tools for confirming target engagement in living cells, studying the subcellular localization of the target, and facilitating proteomic studies to identify the full spectrum of interacting proteins.

The development of such probes will bridge the gap between identifying a bioactive compound and understanding its precise function and interactions within the complex environment of a cell or organism.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Characterization TechniquesReference
AcylationAcid chlorides, DCM, Et₃N70–801^1H NMR, IR, MS
CyclocondensationHydrazine hydrate, ethanol791^1H NMR, IR

How can researchers resolve contradictions in reported biological activities of pyrazol-3-amine derivatives?

Advanced Research Question
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) show higher efficacy than methoxy-substituted analogs .
  • Analgesic activity : Pyrazoline derivatives with 5-chloro-3-methylphenyl groups exhibit enhanced activity due to improved lipophilicity .

Q. Methodological Recommendations :

  • Control experiments : Compare activity under identical assay conditions (pH, temperature).
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. aryl groups) .
  • Computational modeling : Use docking studies to predict binding affinities .

What spectroscopic techniques are most effective for characterizing pyrazol-3-amine derivatives?

Basic Research Question

  • 1^1H NMR : Identifies NH protons (exchangeable with D₂O) and cyclopropyl methylene protons (multiplet at δ 0.7–1.8 ppm) .
  • 13^13C NMR : Confirms carbonyl carbons (δ 160–165 ppm) and quaternary carbons .
  • IR : NH stretches (3250–3448 cm⁻¹) and C=O bands (1680–1683 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of cyclopropylmethyl groups) .

What strategies are employed to enhance the antimicrobial efficacy of cyclopropylmethyl-substituted pyrazol-3-amine derivatives?

Advanced Research Question

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to improve membrane penetration .
  • Hybridization : Conjugate with benzamide or sulfonamide moieties to target bacterial enzymes .
  • Bioisosteric replacement : Replace cyclopropyl with fluorinated alkyl chains to enhance metabolic stability .

Q. Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (µg/mL)Key SubstituentReference
3,5-Dinitrobenzamide12.5Nitro groups at C3/C5
3-Methoxybenzamide25.0Methoxy at C3

How does the substitution pattern on the pyrazole ring influence the physicochemical properties of such compounds?

Basic Research Question

  • Positional effects : Amine groups at C3 vs. C5 alter hydrogen-bonding capacity and solubility .
  • Cyclopropylmethyl group : Enhances steric bulk and logP (lipophilicity), improving blood-brain barrier penetration .
  • Comparative analysis : 5-(Cyclopropylmethyl) derivatives show higher thermal stability than phenyl-substituted analogs due to reduced π-π stacking .

What experimental approaches are used to validate the biological mechanisms of pyrazol-3-amine derivatives?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • In vivo models : Use murine models for evaluating analgesic/anti-inflammatory efficacy .
  • Crystallography : Resolve ligand-enzyme complexes using SHELX software for structural refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.